molecular formula C9H6N4O2 B186243 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide CAS No. 23190-84-3

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide

Cat. No.: B186243
CAS No.: 23190-84-3
M. Wt: 170.17 g/mol
InChI Key: KTPUWYZVYDVLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the class of quinoxaline 1,4-dioxides, which are known for their wide range of applications in medicinal chemistry, particularly in the development of drugs targeting various diseases .

Biochemical Analysis

Biochemical Properties

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to interact with antimony (III) and other metal ions, forming complexes that enhance its biological activity . These interactions often involve coordination through the oxygen atoms of the N-oxide groups, which can significantly alter the compound’s reactivity and efficacy . Additionally, this compound has been found to inhibit certain enzymes, contributing to its antiparasitic properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease . It influences cell function by disrupting cell signaling pathways and altering gene expression, leading to reduced parasite viability . Furthermore, this compound affects cellular metabolism by interfering with the metabolic pathways essential for parasite survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal ions, forming complexes that enhance its biological activity . These complexes can inhibit enzymes critical for parasite survival, leading to cell death . Additionally, this compound can induce changes in gene expression, further contributing to its antiparasitic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy . Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been observed to cause sustained inhibition of parasite growth, indicating its potential for chronic treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits parasite growth without causing significant toxicity . At higher doses, toxic effects can be observed, including damage to host tissues . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its activity . The compound can alter metabolic flux and metabolite levels, disrupting the parasite’s metabolic processes . These interactions are crucial for the compound’s antiparasitic effects, as they target the parasite’s metabolic vulnerabilities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . The compound’s ability to reach and maintain effective concentrations at target sites is critical for its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide typically involves the reaction of benzofuroxan with malonitrile . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards .

Comparison with Similar Compounds

Uniqueness: 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to generate ROS under hypoxic conditions sets it apart from other quinoxaline derivatives, making it a valuable compound in the development of therapeutic agents .

Properties

IUPAC Name

3-amino-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c10-5-8-9(11)13(15)7-4-2-1-3-6(7)12(8)14/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVCESZATUMTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[N+](=C(C(=[N+]2[O-])N)C#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide
Reactant of Route 2
Reactant of Route 2
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide
Reactant of Route 3
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide
Reactant of Route 4
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide
Reactant of Route 5
Reactant of Route 5
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide
Reactant of Route 6
Reactant of Route 6
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide
Customer
Q & A

Q1: What makes 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide a compound of interest in the fight against Trypanosoma cruzi?*

A1: Research suggests that complexing this compound with metals like antimony(III), palladium, and copper can enhance its activity against Trypanosoma cruzi [, , , ]. This parasite is responsible for Chagas disease, a neglected tropical disease affecting millions worldwide. The development of new treatments is crucial, and exploring the potential of this compound and its metal complexes offers a promising avenue.

Q2: How does the complexation of this compound with metals like antimony(III) affect its anti-parasitic activity?

A2: While the exact mechanism remains under investigation, studies show that the complexation of this compound with antimony(III) leads to improved anti-Trypanosoma cruzi activity [, ]. This suggests that the metal complex might interact differently with the parasite's targets compared to the free compound, potentially enhancing its uptake, inhibiting crucial enzymes, or disrupting vital cellular processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.